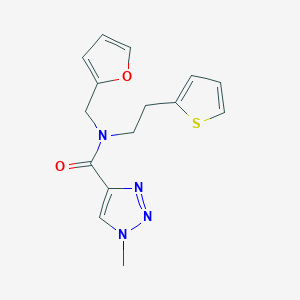

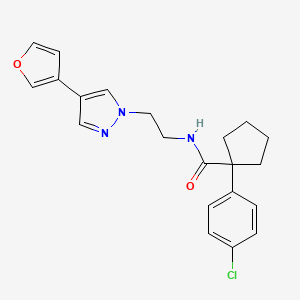

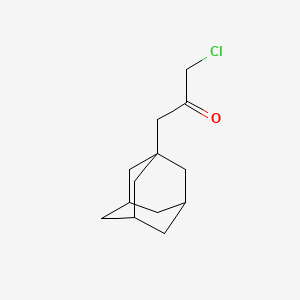

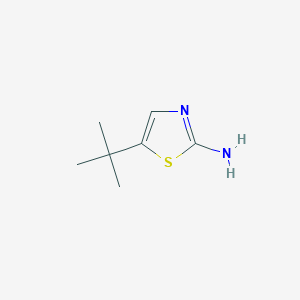

![molecular formula C15H8ClFN4 B2990561 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-03-8](/img/structure/B2990561.png)

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are known to be part of a larger group of chemicals with a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized triazoloquinazolines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” are not available, similar compounds have been synthesized via reactions of dibenzoylacetylene and triazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, some compounds have been described as yellow solids with specific melting points and NMR spectra .Aplicaciones Científicas De Investigación

Anticancer Research

This compound has been explored for its potential anticancer properties. The triazoloquinazoline scaffold is known to interact with various cellular targets that are crucial in cancer cell proliferation and survival. Studies have indicated that derivatives of triazoloquinazoline can inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .

Antimicrobial Activity

The structural features of 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline allow it to act as a potent antimicrobial agent. Its ability to interfere with bacterial DNA synthesis makes it a candidate for developing new antibiotics, especially against drug-resistant strains .

Antiviral Applications

Research has suggested that triazoloquinazoline derivatives exhibit antiviral activities. They can be designed to target viral enzymes or proteins, thereby inhibiting the replication of viruses. This area of application is particularly relevant in the search for treatments against emerging viral infections .

Enzyme Inhibition

Enzymes like phosphodiesterases and kinases can be inhibited by triazoloquinazoline compounds. This inhibition is crucial for regulating various physiological processes, including inflammation and neurotransmission, which has implications in treating diseases like Alzheimer’s and Parkinson’s .

Neuropharmacology

Due to its potential effects on central nervous system enzymes, 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline is being studied for its neuropharmacological applications. It may contribute to the development of drugs for neurodegenerative diseases and mental disorders .

Cardiovascular Research

The compound’s influence on vascular smooth muscle cells and its potential to modulate blood pressure make it a subject of interest in cardiovascular research. It could lead to new therapeutic agents for hypertension and other cardiovascular conditions .

Molecular Docking Studies

In silico molecular docking studies utilize 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline to predict its binding affinities towards various biological targets. This helps in understanding its mechanism of action and optimizing its structure for enhanced activity .

Chemical Synthesis and Drug Design

The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the addition of various functional groups, making it a valuable building block in medicinal chemistry for drug design and discovery .

Propiedades

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQHUOULTHKPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

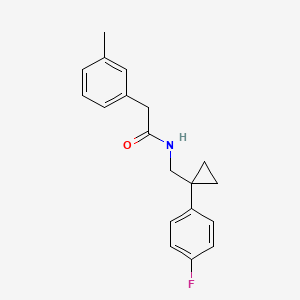

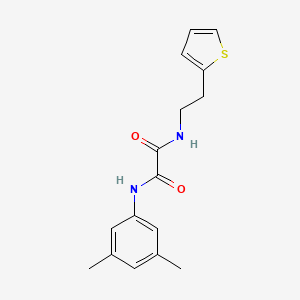

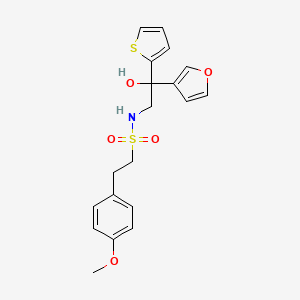

![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)